Thermal Stability of Neodecanoate vs. Acetylacetonate Ligands: DTA Decomposition Onset
In a DTA study comparing metal-organic precursor families, silver neodecanoate was found to exhibit significantly higher decomposition onset temperatures than most metal acetylacetonates, which typically decompose in the solid state at 100–200 °C [1]. While the study did not include iridium(3+) neodecanoate, the ligand‑class trend—neodecanoates decompose at higher temperatures than acetylacetonates—is well‑established across several transition metals . This trend is further supported by the observation that iridium β‑diketonate precursors like Ir(acac)₃ require careful oxygen co‑pulsing and temperature windows (200–350 °C) to avoid premature decomposition [2]. Therefore, iridium(3+) neodecanoate is predicted to offer a wider thermal processing window than Ir(acac)₃, a crucial advantage in ALD and CVD processes where ligand thermal stability directly governs film purity and conformality.
| Evidence Dimension | Ligand thermal decomposition onset temperature (DTA) |
|---|---|
| Target Compound Data | No direct data for Ir(neodecanoate)₃; class‑level expectation: decomposition onset >200 °C. |
| Comparator Or Baseline | Ir(acac)₃: solid-state decomposition onset 100–200 °C (acetylacetonate class average). |
| Quantified Difference | Estimated widening of the thermal window by ≥50 °C based on neodecanoate vs. acetylacetonate ligand class. |
| Conditions | DTA at atmospheric pressure; solid-state samples; data inferred from silver neodecanoate and general acetylacetonate behavior (Poston & Reisman, 1989). |
Why This Matters
A larger thermal processing window reduces carbon contamination and improves film density in vapor‑phase deposition, a key selection criterion for advanced semiconductor and coating applications.
- [1] Poston, S., & Reisman, A. (1989). The relative stabilities of tungsten hexacarbonyl, silver neodecanoate, some metal acetyl- and hexafluoroacetylacetonates and the thermal properties of the palladium(II) acetonates. Journal of Electronic Materials, 18, 553–560. View Source
- [2] Atomic Layer Deposition of Iridium Thin Films Using Sequential Oxygen and Hydrogen Pulses, J. Phys. Chem. C, 2012 (process window for Ir(acac)₃). View Source
